molecular formula C13H8N4O3S B14269977 2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate CAS No. 136152-48-2

2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate

Cat. No.: B14269977
CAS No.: 136152-48-2
M. Wt: 300.29 g/mol
InChI Key: SCAUKSYMIVDJMM-UHFFFAOYSA-N
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Description

2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate is a complex organic compound that features a diazonium group, an imidazole ring, and a naphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate typically involves multiple steps:

    Formation of the Imidazole-1-sulfonyl Group: This step involves the sulfonylation of imidazole, often using reagents like chlorosulfonic acid or sulfur trioxide-pyridine complex.

    Naphthalene Derivatization: The naphthalene backbone is functionalized to introduce the necessary substituents. This can involve nitration followed by reduction to form an amine group.

    Diazotization: The amine group on the naphthalene derivative is converted to a diazonium salt using nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions to maximize yield and purity, as well as ensuring safety due to the potentially hazardous nature of diazonium salts.

Chemical Reactions Analysis

Types of Reactions

2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate can undergo various types of chemical reactions:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, or cyanides.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols or aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution: Reagents like potassium iodide or copper(I) chloride in aqueous conditions.

    Coupling: Phenols or aromatic amines in alkaline conditions.

    Reduction: Sodium borohydride or stannous chloride in acidic conditions.

Major Products

    Substitution: Halogenated naphthalene derivatives.

    Coupling: Azo compounds.

    Reduction: Amino-naphthalene derivatives.

Scientific Research Applications

Chemistry

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its ability to form azo compounds is of interest for designing drugs with specific biological activities.

Industry

In the industrial sector, this compound can be used in the production of dyes and pigments due to its ability to form stable azo compounds. It may also find applications in materials science for the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate primarily involves its diazonium group, which is highly reactive and can undergo various chemical transformations. The molecular targets and pathways depend on the specific reactions it participates in. For example, in azo coupling reactions, the diazonium group reacts with electron-rich aromatic compounds to form azo bonds.

Comparison with Similar Compounds

Similar Compounds

    2-Diazonio-1-naphthol-4-sulfonate: Another diazonium compound with a naphthalene backbone.

    4-Diazonio-2,5-dimethoxybenzenesulfonate: A diazonium compound with a benzene ring and sulfonate group.

    Imidazole-1-sulfonyl azide: A related compound with an azide group instead of a diazonium group.

Uniqueness

2-Diazonio-5-(1H-imidazole-1-sulfonyl)naphthalen-1-olate is unique due to the combination of its diazonium group, imidazole ring, and naphthalene backbone. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications.

Properties

CAS No.

136152-48-2

Molecular Formula

C13H8N4O3S

Molecular Weight

300.29 g/mol

IUPAC Name

2-diazonio-5-imidazol-1-ylsulfonylnaphthalen-1-olate

InChI

InChI=1S/C13H8N4O3S/c14-16-11-5-4-9-10(13(11)18)2-1-3-12(9)21(19,20)17-7-6-15-8-17/h1-8H

InChI Key

SCAUKSYMIVDJMM-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)N3C=CN=C3

Origin of Product

United States

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